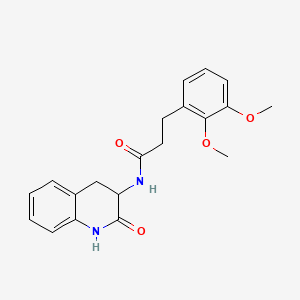![molecular formula C16H14F3N3 B11047541 N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B11047541.png)
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of α-bromoketones with 2-aminopyridines under different conditions to form the imidazo[1,2-a]pyridine scaffold . The reaction conditions often involve the use of toluene, iodine, and tert-butyl hydroperoxide (TBHP) as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include transition metal catalysts, oxidizing agents like TBHP, and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized derivatives of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In the industry, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity . The trifluoromethylphenyl group can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar compounds to N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE include other imidazo[1,2-a]pyridine derivatives and compounds with trifluoromethylphenyl groups . These compounds share similar structural features but may differ in their specific functional groups and overall properties. The unique combination of the imidazo[1,2-a]pyridine and trifluoromethylphenyl groups in this compound makes it distinct and potentially more versatile in its applications .
Properties
Molecular Formula |
C16H14F3N3 |
|---|---|
Molecular Weight |
305.30 g/mol |
IUPAC Name |
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H14F3N3/c1-11-5-6-15-21-14(10-22(15)9-11)8-20-13-4-2-3-12(7-13)16(17,18)19/h2-7,9-10,20H,8H2,1H3 |
InChI Key |
WWDSAIIGWIOOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CNC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047460.png)
![Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11047481.png)
![[2-(1,3-Benzothiazol-2-yl)phenyl]methanol](/img/structure/B11047489.png)
![N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11047491.png)
![4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11047502.png)


![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047516.png)
![4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester](/img/structure/B11047523.png)
![6,13-di(prop-2-yn-1-yl)-13,13a-dihydro-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B11047526.png)
![3-(2-chloro-3-pyridyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11047533.png)
![3-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B11047538.png)
![Methyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11047547.png)
![N-(4-Ethylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11047565.png)
